molecular formula C9H5F7O B13090506 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol CAS No. 1447606-57-6

2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol

Cat. No.: B13090506
CAS No.: 1447606-57-6
M. Wt: 262.12 g/mol
InChI Key: CEVXMGQXRIGDGS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is a fluorinated secondary alcohol characterized by a phenyl ring substituted with a 4-fluoro and 2-(trifluoromethyl) group. The trifluoroethanol moiety (–CF₃CH₂OH) introduces strong electron-withdrawing effects, enhancing the acidity of the hydroxyl group (pKa ~12–14) compared to non-fluorinated alcohols .

Properties

CAS No.

1447606-57-6

Molecular Formula

C9H5F7O

Molecular Weight

262.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H5F7O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3,7,17H

InChI Key

CEVXMGQXRIGDGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Solvents: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve nucleophilic substitution with reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Produces trifluoromethyl-substituted ketones or acids.

    Reduction: Yields trifluoromethyl-substituted alcohols or hydrocarbons.

    Substitution: Results in various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its binding affinity to specific enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare the target compound with its analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Position and Electronic Effects

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents on Phenyl Ring Molecular Formula CAS RN Key Properties/Applications References
2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol 4-F, 2-CF₃ C₉H₅F₇O Not Provided High acidity, potential pharmaceutical intermediate
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol (UC352) 4-CF₃ C₉H₆F₆O 244137-97-6 Catalyst in stereoselective reactions
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol (UC378) 2-F C₈H₆F₄O 194130-02-8 Improved solubility in polar solvents
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol 3-NO₂ C₈H₅F₃NO₃ 453-77-0 Reactive intermediate in nitroaromatic syntheses
2,2,2-Trifluoro-1-(p-tolyl)ethanol 4-CH₃ C₉H₉F₃O 446-65-1 Lower acidity (pKa ~15) due to electron-donating CH₃

Key Findings :

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (–CF₃) and nitro (–NO₂) groups increase the acidity of the hydroxyl group by stabilizing the deprotonated form. For example, UC352 (4-CF₃) exhibits similar acidity to the target compound, while the nitro-substituted analog (3-NO₂) may show even stronger acidity .
  • Electron-Donating Groups (EDGs): The methyl group in 2,2,2-Trifluoro-1-(p-tolyl)ethanol reduces acidity, demonstrating how substituent electronic effects modulate reactivity .

Pharmacologically Active Analogs

HSD-016, a potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, shares a 4-fluoro-2-(trifluoromethyl)phenyl moiety but incorporates additional piperazine and sulfonyl groups. This highlights the role of fluorinated aromatic systems in enhancing target binding and metabolic stability in drug candidates .

Stability and Handling

Fluorinated ethanols generally exhibit high thermal stability but require careful handling due to flammability and toxicity. For example, 2,2,2-trifluoroethanol () is classified as a flammable liquid (UN 1992) and must be stored under inert conditions .

Environmental Impact

Perfluoroalkyl substances, including trifluoromethylated compounds, are persistent in the environment. Regulatory compliance with standards such as China’s New Chemical Substance Environment Management Measure is critical for industrial applications .

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H4F6OC_9H_4F_6O, with a molecular weight of 242.12 g/mol. The presence of multiple fluorine atoms contributes to its unique properties, such as increased lipophilicity and potential bioactivity.

The biological activity of 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol primarily involves its interaction with various biological targets. Fluorinated compounds often exhibit altered pharmacokinetics and enhanced binding affinity to enzymes or receptors compared to their non-fluorinated counterparts.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar trifluoromethylated compounds. For instance, compounds with trifluoromethyl groups have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics . The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several trifluoromethylated compounds against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with similar structural motifs to 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, demonstrating promising antibacterial activity .

CompoundMIC (µg/mL)Target Bacteria
A8E. coli
B16P. aeruginosa
C4Staphylococcus aureus

Study 2: Antiviral Activity

Another investigation focused on the antiviral activity of fluorinated compounds against the Epstein-Barr virus (EBV). Compounds similar in structure to 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol were found to inhibit viral replication effectively at sub-micromolar concentrations. The study highlighted the importance of the trifluoromethyl group in enhancing antiviral potency .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of fluorine atoms significantly influences the biological activity of these compounds. For example:

  • Increased Lipophilicity : The trifluoromethyl groups enhance membrane permeability.
  • Enhanced Binding Affinity : Fluorine atoms can form stronger interactions with biological targets due to their electronegativity.

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